molecular formula C9H17NO B1599174 1-Aminooctahydro-1H-inden-2-ol CAS No. 62210-18-8

1-Aminooctahydro-1H-inden-2-ol

Cat. No.: B1599174
CAS No.: 62210-18-8
M. Wt: 155.24 g/mol
InChI Key: WLWLJSCPMJUGAL-UHFFFAOYSA-N
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Description

1-Aminooctahydro-1H-inden-2-ol is a chemical compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol It is a solid at room temperature and is known for its unique structure, which includes an amino group and a hydroxyl group attached to an octahydroinden ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminooctahydro-1H-inden-2-ol can be synthesized through several methods. One common approach involves the reduction of indanone derivatives followed by amination. For instance, the reduction of indanone using sodium borohydride in methanol can yield the corresponding alcohol, which can then be aminated using ammonia or an amine under suitable conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction and amination processes. These processes are optimized for high yield and purity, often employing catalysts and controlled reaction environments to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Aminooctahydro-1H-inden-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Aminooctahydro-1H-inden-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Aminooctahydro-1H-inden-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This can lead to various biological effects, including enzyme inhibition or activation and receptor agonism or antagonism .

Comparison with Similar Compounds

Uniqueness: 1-Aminooctahydro-1H-inden-2-ol is unique due to its octahydroinden ring system, which provides distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific biological activities .

Properties

IUPAC Name

1-amino-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h6-9,11H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWLJSCPMJUGAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(C2N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400692
Record name 1-Aminooctahydro-1H-inden-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62210-18-8
Record name 1-Aminooctahydro-1H-inden-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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